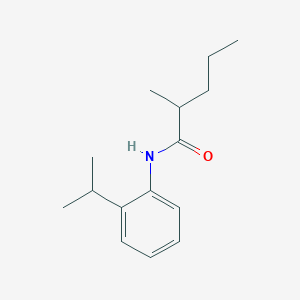
N-(2-isopropylphenyl)-2-methylpentanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-isopropylphenyl)-2-methylpentanamide, also known as Modafinil, is a wakefulness-promoting agent that has gained popularity in recent years due to its ability to improve cognitive function and alertness. It was first approved by the FDA in 1998 for the treatment of narcolepsy, a sleep disorder that causes excessive daytime sleepiness. Since then, it has been used for other off-label purposes such as treating attention deficit hyperactivity disorder (ADHD), depression, and fatigue.
Mechanism of Action
N-(2-isopropylphenyl)-2-methylpentanamide works by increasing the levels of certain neurotransmitters in the brain, including dopamine, norepinephrine, and histamine. It also affects the levels of GABA, a neurotransmitter that is involved in regulating sleep and wakefulness. The exact mechanism of action is not fully understood, but it is believed to involve the inhibition of the reuptake of these neurotransmitters, leading to increased levels in the brain.
Biochemical and Physiological Effects
N-(2-isopropylphenyl)-2-methylpentanamide has been shown to have a variety of biochemical and physiological effects. It increases wakefulness and alertness, reduces fatigue, and improves cognitive function. It also increases heart rate and blood pressure, although these effects are generally mild and not considered clinically significant.
Advantages and Limitations for Lab Experiments
N-(2-isopropylphenyl)-2-methylpentanamide has several advantages for use in lab experiments. It is a potent and selective wakefulness-promoting agent that can be administered orally. It has a long half-life, which allows for sustained effects over several hours. However, there are also limitations to its use. It can be expensive, and its effects may vary depending on individual factors such as age, sex, and genetics.
Future Directions
There are several potential future directions for research on N-(2-isopropylphenyl)-2-methylpentanamide. One area of interest is its use in treating various medical conditions such as ADHD, depression, and fatigue. Another area of research is its potential use as a cognitive enhancer in healthy individuals. Additionally, there is interest in developing new formulations of N-(2-isopropylphenyl)-2-methylpentanamide that have improved pharmacokinetic properties or alternative routes of administration. Further research is needed to fully understand the mechanism of action and potential therapeutic uses of N-(2-isopropylphenyl)-2-methylpentanamide.
Synthesis Methods
N-(2-isopropylphenyl)-2-methylpentanamide is synthesized from benzhydryl sulfinylacetamide, which is reacted with thionyl chloride to form benzhydryl sulfinyl chloride. This compound is then reacted with 2-methylpentanamine to form N-(2-isopropylphenyl)-2-methylpentanamide. The synthesis process involves multiple steps and requires specific reagents and conditions to ensure purity and yield.
Scientific Research Applications
N-(2-isopropylphenyl)-2-methylpentanamide has been extensively studied for its effects on cognitive function and alertness. It has been shown to improve working memory, attention, and executive function in healthy individuals and those with cognitive impairments. It has also been studied for its potential use in treating various medical conditions such as ADHD, depression, and fatigue.
properties
IUPAC Name |
2-methyl-N-(2-propan-2-ylphenyl)pentanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23NO/c1-5-8-12(4)15(17)16-14-10-7-6-9-13(14)11(2)3/h6-7,9-12H,5,8H2,1-4H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHOGTYRPIJCRKF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C)C(=O)NC1=CC=CC=C1C(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

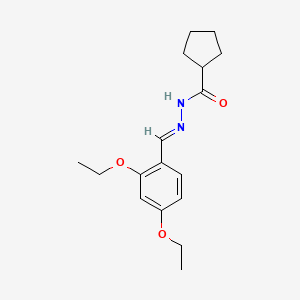

![2-(2-chloro-4-{[2,4-dioxo-3-(2-propyn-1-yl)-1,3-thiazolidin-5-ylidene]methyl}phenoxy)-N-phenylacetamide](/img/structure/B5195836.png)
![N-{2-[(6,7-dimethoxy-1-isoquinolinyl)methyl]-4,5-dimethoxyphenyl}-2,5-dimethoxybenzenesulfonamide](/img/structure/B5195857.png)
![[4-(4-methoxyphenyl)-6,8,9-trimethyl-3-oxabicyclo[3.3.1]non-6-en-1-yl]methyl phenylcarbamate](/img/structure/B5195865.png)
![N-{[2-(2,6-dimethylphenoxy)-3-pyridinyl]methyl}-1-isopropyl-4-piperidinamine](/img/structure/B5195874.png)
![2-chloro-4-{5-[(3-methyl-2,4-dioxo-1,3-thiazolidin-5-ylidene)methyl]-2-furyl}benzoic acid](/img/structure/B5195880.png)
![6-(cyclopentylamino)-N-[3-(3,5-dimethyl-4-isoxazolyl)propyl]nicotinamide](/img/structure/B5195882.png)
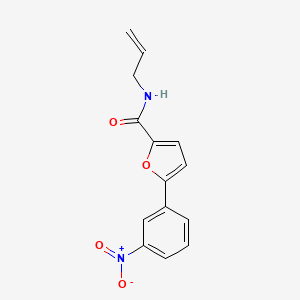
![1-[3-(2-isopropyl-5-methylphenoxy)propyl]-4-(2-methoxyphenyl)piperazine](/img/structure/B5195891.png)
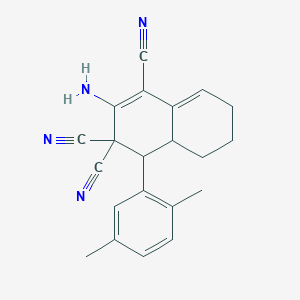
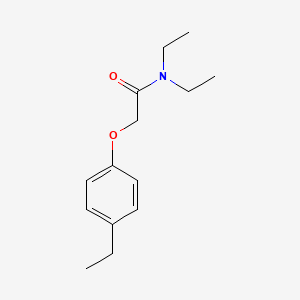
![5-{2-[(4-chlorobenzyl)oxy]benzylidene}-3-methyl-1,3-thiazolidine-2,4-dione](/img/structure/B5195919.png)
![N-[6,6-dimethyl-1-(4-methylphenyl)-4,5,6,7-tetrahydro-1H-indazol-4-yl]-3-(2-isoxazolidinyl)propanamide](/img/structure/B5195925.png)